4-(Cyclohexylmethyl)benzaldehyde
Description
4-(Cyclohexylmethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a cyclohexylmethyl group (-CH₂C₆H₁₁) attached to the para position of the benzaldehyde core. The cyclohexylmethyl substituent introduces both steric bulk and lipophilicity, which can enhance binding affinity to biological targets or modify physicochemical properties such as solubility and metabolic stability.
Such methods typically yield intermediates with moderate to high efficiency (e.g., 75% yield for cyclopentyl derivatives).
Properties
CAS No. |
1205682-08-1 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)benzaldehyde |
InChI |
InChI=1S/C14H18O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2 |
InChI Key |
DWJPCUQPCXHQAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)C=O |
Canonical SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)C=O |
Synonyms |
4-(cyclohexylMethyl)benzaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(Cyclohexylmethyl)benzaldehyde, highlighting differences in substituents, bioactivity, and synthetic applications:
Structural and Functional Insights
Substituent Effects on Bioactivity: The cyclohexylmethyl group in this compound significantly enhances inhibitory potency against bacterial neuraminidase (BNA) compared to parent flavonoids like luteolin (250-fold increase). This is attributed to improved hydrophobic interactions with enzyme active sites. Smaller alkyl groups (e.g., cyclopentyl in 4-(cyclopentyloxy)benzaldehyde) or electron-withdrawing groups (e.g., -CF₃ in 4-(Trifluoromethyl)benzaldehyde) exhibit distinct activity profiles. For instance, trifluoromethyl derivatives are prioritized in agrochemicals for their metabolic stability.
Electronic and Steric Modifications: Amino-substituted derivatives (e.g., 4DCh) demonstrate polar interactions, making them suitable for targets requiring hydrogen bonding. In contrast, the cyclohexylmethyl group prioritizes van der Waals interactions.
Synthetic Utility :
- Cyclohexylmethyl-substituted benzaldehydes serve as precursors for heterocyclic compounds (e.g., oxadiazoles and indolo-thiopyrylium salts), leveraging the aldehyde group for condensation reactions.
- Phase-transfer catalysis is a common strategy for introducing bulky alkyl/aryl groups, as seen in the synthesis of 4-(cyclopentyloxy)benzaldehyde.
Critical Analysis of Research Findings
- Structure-Activity Relationship (SAR) : Alkyl chain length and ring size directly correlate with bioactivity. For example, replacing cyclohexylmethyl with cyclopentyl or smaller groups reduces BNA inhibition, underscoring the importance of optimal steric bulk.
- Further toxicological studies are warranted.
- Opportunities: Hybrid derivatives (e.g., combining cyclohexylmethyl with fluoro or amino groups) could synergize hydrophobic and electronic effects for multitarget applications.
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